molecular formula C9H19NO3S B2758218 Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate CAS No. 1396888-15-5

Ethyl (2-hydroxy-2-methyl-4-(methylthio)butyl)carbamate

Cat. No. B2758218
CAS RN: 1396888-15-5
M. Wt: 221.32
InChI Key: WKWSREMYLITEDM-UHFFFAOYSA-N
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Description

“2-Hydroxy-4-(methylthio)butanoic acid” is a significant heterocyclic system in natural products and drugs . It differs from methionine by having a hydroxyl group on the alpha carbon rather than an amino group . “tert-Butyl carbamate” is an organic building block with a molecular weight of 117.15 .


Synthesis Analysis

The synthesis of these compounds involves complex chemical reactions. For instance, “tert-Butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular formula of “2-Hydroxy-4-(methylthio)butanoic acid” is CHOS with an average mass of 150.196 Da . The molecular formula of “tert-Butyl carbamate” is C5H11NO2 .


Chemical Reactions Analysis

The chemical reactions involving these compounds are complex and involve various pathways. For example, “tert-Butyl carbamate” was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

“2-Hydroxy-4-(methylthio)butanoic acid” is a solid compound . “tert-Butyl carbamate” also appears as a solid with a melting point of 105-108 °C (lit.) .

Scientific Research Applications

Organotin Dithiocarbamates as Precursors for Thin Films

Organotin dithiocarbamates, including ethyl variants, have been synthesized and investigated as single-source precursors for the deposition of tin sulfide (SnS) thin films via Aerosol-Assisted Chemical Vapor Deposition (AACVD). These thin films have potential applications in photovoltaic cells and semiconductor technologies. The research highlights the structural properties and thermal decomposition of these compounds, contributing to advancements in materials science and engineering (Ramasamy et al., 2013).

Antimitotic Agents and Chiral Isomers

Studies on chiral isomers of ethyl carbamate derivatives have demonstrated their potential as antimitotic agents. These compounds show activity in several biological systems, with one isomer being more potent than the other. This research contributes to the development of new anticancer drugs by exploring the biological activity of chiral molecules (Temple & Rener, 1992).

Ethyl Carbamate in Food and Beverages

Ethyl carbamate (EC), a frequent contaminant in fermented foods and alcoholic beverages, has been classified as a Group 2A carcinogen. Studies have focused on the carcinogenicity of alcoholic beverages and the presence of ethyl carbamate, aiming to assess the risk and develop strategies for reducing EC levels in food products (Baan et al., 2007).

Metabolism of Alkoxyethers

Research on the metabolism of alkoxyethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), has provided insights into the enzymatic processes involved in their breakdown. This work is relevant to understanding the environmental fate and potential human health impacts of these compounds commonly used as fuel additives (Le Gal et al., 2001).

Phosphine-Catalyzed Annulation for Synthesis

The exploration of phosphine-catalyzed annulation techniques using ethyl derivatives has led to the synthesis of highly functionalized tetrahydropyridines. This methodological advancement opens new avenues for creating complex organic molecules with potential applications in drug development and materials science (Zhu et al., 2003).

Mechanism of Action

Target of Action

It is structurally related to the amino acid methionine , suggesting that it may interact with biological systems in a similar manner.

Mode of Action

Based on its structural similarity to methionine, it may be involved in protein synthesis and other methionine-dependent biochemical processes .

Biochemical Pathways

The compound is an intermediate in the biosynthesis of 3-dimethylsulfoniopropionate, precursor to natural dimethyl sulfide . It may also participate in other biochemical pathways involving methionine or its derivatives.

properties

IUPAC Name

ethyl N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-4-13-8(11)10-7-9(2,12)5-6-14-3/h12H,4-7H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWSREMYLITEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC(C)(CCSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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